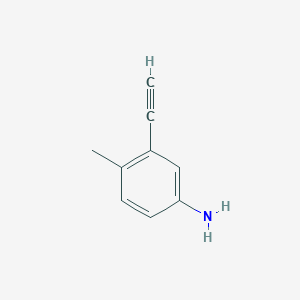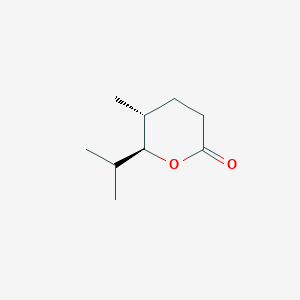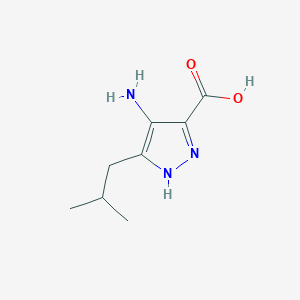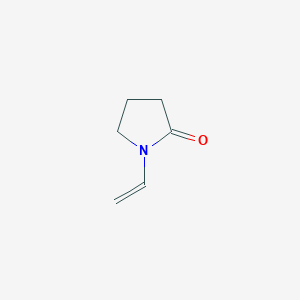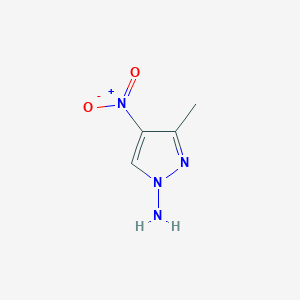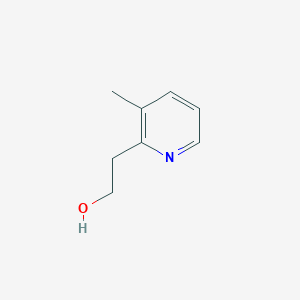
2-(3-Methylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Methylpyridin-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpyridin-2-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a nitrogen atom and is substituted with a methyl group .Aplicaciones Científicas De Investigación
Gas Chromatography and Flavor Characterization
- Mushroom-like Flavor Analysis : Gas chromatography has been utilized to characterize the mushroom-like flavor in Melittis melissophyllum L. (Lamiaceae), with 1-Octen-3-ol playing a significant role. This compound contributes to the unmistakable aroma of edible mushrooms, and its highest percentage presence was found in the essential oil of Melittis melissophyllum, suggesting potential applications in natural flavoring industries (Maggi, Papa, & Vittori, 2012).
Health and Environmental Safety
- Chlorinated Solvents in Occupational Settings : Research on chlorinated solvents like methylene chloride and trichloroethylene in occupational environments has associated these with various adverse health effects. Though not directly related to 2-(3-Methylpyridin-2-yl)ethan-1-ol, this emphasizes the importance of understanding chemical toxicities and safety in scientific applications (Ruder, 2006).
Food and Flavor Chemistry
- Branched Chain Aldehydes in Foods : The production and breakdown pathways of branched aldehydes, which are crucial for flavor in many food products, have been extensively reviewed. This highlights the role of chemical compounds in enhancing food flavor and quality (Smit, Engels, & Smit, 2009).
Membrane Science for Gas Separation
- Ionic Liquid Membranes (SILMs) for Gas Separations : SILMs have shown promise in CO2/N2 and CO2/CH4 separations, surpassing standard polymers. This research indicates potential applications in environmental and industrial processes for efficient gas separation (Scovazzo, 2009).
Novel Brominated Flame Retardants
- Indoor Air, Dust, and Consumer Goods : A critical review summarized the occurrence of novel brominated flame retardants in various environments, highlighting their potential risks and the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Bioprocessing and Downstream Processing
- Downstream Processing of 1,3-Propanediol and 2,3-Butanediol : This review discusses the recovery and purification of biologically produced diols, crucial for their microbial production's economic feasibility. It suggests that technologies like aqueous two-phase extraction and pervaporation could improve downstream processing efficiency (Xiu & Zeng, 2008).
Heterocyclic Compounds in Pharmacology
- 2-Oxo-3-cyanopyridine Derivatives : These compounds have shown diverse biological activities, including anticancer and antibacterial effects. Their high reactivity makes them significant as chemical intermediates in various organic syntheses, demonstrating the importance of heterocyclic compounds in medicinal chemistry (Ghosh et al., 2015).
Propiedades
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-3-2-5-9-8(7)4-6-10/h2-3,5,10H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRCXUOOQZWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561497 |
Source


|
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-2-yl)ethan-1-ol | |
CAS RN |
4723-26-6 |
Source


|
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

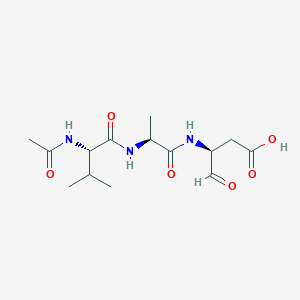
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)


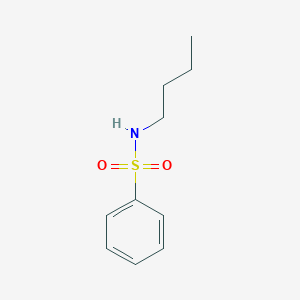
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

